Cas no 681282-39-3 (3-3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid)

681282-39-3 structure
Nom du produit:3-3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid
Numéro CAS:681282-39-3
Le MF:C20H14N2O3
Mégawatts:330.337
MDL:MFCD03951070
CID:4141453
PubChem ID:805325
3-3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Propenoic acid, 3-[3-(2-benzofuranyl)-1-phenyl-1H-pyrazol-4-yl]-
- (2e)-3-[3-(1-benzofuran-2-yl)-1-phenyl-1h-pyrazol-4-yl]prop-2-enoic acid
- 3-3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid
- STK965731
- BRD-K57306984-001-06-5
- (E)-3-[3-(benzofuran-2-yl)-1-phenyl-pyrazol-4-yl]acrylic acid
- BDBM96469
- (E)-3-[3-(1-benzofuran-2-yl)-1-phenyl-pyrazol-4-yl]prop-2-enoic acid
- 3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoicacid
- 681282-39-3
- cid_805325
- AKOS001073303
- EN300-832858
- (2E)-3-(3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
- SMR000371295
- Z2312398000
- MLS000776295
- DTXSID901331095
- (E)-3-[3-(2-benzofuranyl)-1-phenyl-4-pyrazolyl]-2-propenoic acid
- CHEMBL1578399
- EN300-04441
- G35679
- HMS2771L10
- (2E)-3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
- 3-(3-Benzofuran-2-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
- 991-669-6
- CHEBI:109086
- (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
- CS-0262578
- 3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
-
- MDL: MFCD03951070
- Piscine à noyau: InChI=1S/C20H14N2O3/c23-19(24)11-10-15-13-22(16-7-2-1-3-8-16)21-20(15)18-12-14-6-4-5-9-17(14)25-18/h1-13H,(H,23,24)/b11-10+
- La clé Inchi: RPBVHEVTQXVWDL-ZHACJKMWSA-N
Propriétés calculées
- Qualité précise: 330.10044231Da
- Masse isotopique unique: 330.10044231Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 4
- Complexité: 503
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.9
- Surface topologique des pôles: 68.3Ų
3-3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-832858-2.5g |
(2E)-3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
681282-39-3 | 95% | 2.5g |
$503.0 | 2023-07-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333248-100mg |
(2e)-3-[3-(1-benzofuran-2-yl)-1-phenyl-1h-pyrazol-4-yl]prop-2-enoic acid |
681282-39-3 | 95% | 100mg |
¥1782.00 | 2024-05-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00983799-5g |
3-[3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
681282-39-3 | 95% | 5g |
¥4444.0 | 2024-04-18 | |
Enamine | EN300-04441-0.1g |
3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
681282-39-3 | 95.0% | 0.1g |
$226.0 | 2025-02-19 | |
Enamine | EN300-04441-0.5g |
3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
681282-39-3 | 95.0% | 0.5g |
$246.0 | 2025-02-19 | |
Enamine | EN300-04441-0.05g |
3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
681282-39-3 | 95.0% | 0.05g |
$216.0 | 2025-02-19 | |
Aaron | AR019IG0-1g |
3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
681282-39-3 | 95% | 1g |
$377.00 | 2023-12-14 | |
A2B Chem LLC | AV22324-1g |
3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
681282-39-3 | 95% | 1g |
$305.00 | 2023-12-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333248-5g |
(2e)-3-[3-(1-benzofuran-2-yl)-1-phenyl-1h-pyrazol-4-yl]prop-2-enoic acid |
681282-39-3 | 95% | 5g |
¥20055.00 | 2024-05-04 | |
Enamine | EN300-832858-0.25g |
(2E)-3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
681282-39-3 | 95% | 0.25g |
$92.0 | 2023-07-08 |
3-3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid Littérature connexe
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
4. Book reviews
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
681282-39-3 (3-3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid) Produits connexes
- 2034446-28-9(3-phenyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide)
- 77721-43-8(1-azido-4-chloro-2,5-dimethoxybenzene)
- 1171924-07-4(2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester)
- 1805411-03-3(Methyl 4-chloro-3-(difluoromethyl)-6-methylpyridine-2-acetate)
- 2551117-28-1(methyl 2-amino-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylate)
- 1251626-33-1(2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide)
- 893337-53-6(N-(4-methoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide)
- 1806175-19-8(2-Methoxy-3-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)pyridine)
- 953983-66-9(2-2-({(3-acetamidophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(2-phenylethyl)acetamide)
- 2692622-68-5(3-Hydroxy-13(Z),16(Z),19(Z)-docosatrienoic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:681282-39-3)3-3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid

Pureté:99%
Quantité:5g
Prix ($):615.0